6-Fluoro-3-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid
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Overview
Description
6-Fluoro-3-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a quinoline derivative known for its significant biological and pharmacological activities. This compound is part of the quinolone family, which is widely recognized for its applications in medicinal chemistry, particularly in the development of antibacterial agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-3-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminobenzoyl fluoride with ethyl acetoacetate, followed by cyclization and subsequent oxidation .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process may involve multiple steps, including the preparation of intermediates, cyclization, and purification through crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-3-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to quinoline N-oxide derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under acidic conditions.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Halogenating agents like N-bromosuccinimide, alkyl halides, and acyl chlorides.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, alkylated, and acylated quinoline derivatives.
Scientific Research Applications
6-Fluoro-3-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated as a lead compound for developing new antibacterial agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Fluoro-3-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death . The compound’s fluorine atom enhances its ability to penetrate bacterial cell walls and bind to the target enzymes effectively .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: A widely used fluoroquinolone antibiotic.
Norfloxacin: Another fluoroquinolone with similar antibacterial properties.
Ofloxacin: Known for its broad-spectrum antibacterial activity.
Uniqueness
6-Fluoro-3-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid stands out due to its unique substitution pattern, which imparts distinct physicochemical properties and biological activities. Its specific structure allows for targeted interactions with bacterial enzymes, making it a valuable compound in the development of new antibacterial agents .
Properties
CAS No. |
170568-85-1 |
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Molecular Formula |
C11H8FNO3 |
Molecular Weight |
221.18 g/mol |
IUPAC Name |
6-fluoro-3-methyl-2-oxo-1H-quinoline-4-carboxylic acid |
InChI |
InChI=1S/C11H8FNO3/c1-5-9(11(15)16)7-4-6(12)2-3-8(7)13-10(5)14/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
BPVATFHBCWAZIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)NC1=O)C(=O)O |
Origin of Product |
United States |
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